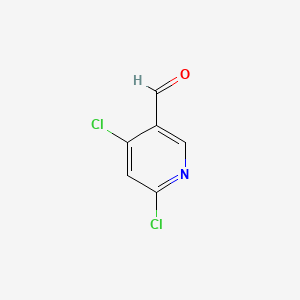

4,6-Dichloronicotinaldehyde

説明

Significance of Pyridine (B92270) Aldehyde Scaffolds in Organic Synthesis

Pyridine and its derivatives are fundamental in heterocyclic chemistry, with a history stretching back to its initial isolation by Anderson in 1846. nih.gov The pyridine ring is a common motif in numerous biochemical systems, such as NAD+ and NADP+, and is found in various natural products, including alkaloids and vitamins. ijnrd.orgnih.govmdpi.com This prevalence suggests a degree of inherent biocompatibility, making pyridine scaffolds attractive for medicinal chemistry and drug discovery. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts a weak basicity and allows for the formation of quaternary ammonium (B1175870) salts, which can enhance a compound's affinity for biological targets. ijnrd.org Pyridine derivatives are integral to over 7,000 existing drug molecules and are widely used as precursors for pharmaceuticals and agrochemicals. nih.govijnrd.org Their utility also extends to serving as important reagents and polar, aprotic solvents in various chemical reactions. ijnrd.org

Academic Context of 4,6-Dichloronicotinaldehyde as a Heterocyclic Building Block

This compound is a derivative of nicotinic acid, featuring a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions and an aldehyde group at the 3-position. cymitquimica.com This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. The presence of chlorine atoms enhances the electrophilic character of the pyridine ring, making it susceptible to nucleophilic substitution reactions. cymitquimica.com Simultaneously, the aldehyde group can readily participate in condensation and other reactions, further expanding its synthetic utility. cymitquimica.com These characteristics position this compound as a key heterocyclic building block, a class of compounds that form the basis for constructing more complex molecules in medicinal chemistry and materials science. sigmaaldrich.com

Research Trajectories and Future Perspectives

The unique reactivity of this compound opens avenues for the synthesis of a diverse array of novel compounds. Research is ongoing to explore its potential in creating new pharmaceuticals and agrochemicals. ijnrd.org For instance, it has been identified as a potent inhibitor of the enzyme kinase Plk1, suggesting its potential in cancer research. cymitquimica.com Future research will likely focus on further exploiting its reactivity in novel synthetic pathways and investigating the biological activities of its derivatives. The development of more efficient and environmentally friendly synthetic methods, potentially utilizing continuous flow processes, is also a probable direction for future studies. acs.org

Chemical Profile of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1060811-62-2 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₆H₃Cl₂NO | cymitquimica.comcymitquimica.combldpharm.com |

| Molecular Weight | 176.00 g/mol | cymitquimica.combldpharm.com |

| Physical State | Solid | cymitquimica.comcymitquimica.com |

| Purity | Typically ≥95% | cymitquimica.comcymitquimica.com |

| Storage | Inert atmosphere, store in freezer, under -20°C | bldpharm.comlookchem.com |

| InChI | 1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | sigmaaldrich.comcymitquimica.com |

| InChI Key | AKYJFAHYRMPRDS-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.comcymitquimica.com |

| SMILES | O=CC1=CN=C(Cl)C=C1Cl | bldpharm.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYJFAHYRMPRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617056 | |

| Record name | 4,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-62-2 | |

| Record name | 4,6-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dichloronicotinaldehyde

Established Synthetic Routes

Traditional methods for synthesizing 4,6-Dichloronicotinaldehyde rely on well-documented chemical transformations, starting from either nicotinic acid derivatives or appropriately substituted dichloropyridines.

Preparation from Nicotinic Acid Derivatives

The synthesis of the core 4,6-dichloropyridine structure often begins with nicotinic acid or its esters. These routes typically involve introducing the chloro substituents onto the pyridine (B92270) ring before establishing the aldehyde functional group. For instance, a common precursor, ethyl 4,6-dichloronicotinate, can be prepared and subsequently used to generate the target aldehyde. researchgate.netechemi.com One general approach involves the hydrolysis of an ester like ethyl 4,6-dichloronicotinate to form 4,6-dichloronicotinic acid. echemi.com In a separate example demonstrating the creation of a dichlorinated pyridine ring, methyl 4,6-dinitronicotinate is reduced via catalytic hydrogenation to yield methyl 4,6-diaminonicotinate, which is then chlorinated using phosphorus oxychloride. The resulting 4,6-dichloronicotinate or 4,6-dichloronicotinic acid serves as a key intermediate that can be converted to the aldehyde through methods described in the following sections. echemi.comresearchgate.net

Functional Group Interconversions on Dichloropyridine Precursors

More direct approaches involve the modification of a pre-formed dichloropyridine scaffold. These methods focus on introducing the aldehyde group at the 3-position of the pyridine ring.

A prominent strategy for synthesizing this compound involves the directed ortho-metalation of a dichloropyridine precursor. This process is achieved through lithiation, typically using a strong organolithium base like butyllithium, followed by formylation. google.com The reaction proceeds by treating 4,6-dichloropyridine with a base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at very low temperatures. This generates a highly reactive pyridyllithium intermediate, which is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde group at the desired position. google.com

Table 1: Lithiation and Formylation Reaction Parameters

| Step | Reagent | Solvent | Temperature | Purpose |

| Lithiation | n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -70°C to -20°C | Generation of reactive pyridyllithium intermediate |

| Formylation | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Cryogenic | Introduction of the aldehyde functional group google.com |

An alternative pathway to this compound starts from its corresponding ester, ethyl 4,6-dichloronicotinate. researchgate.net This method involves a two-step sequence: reduction of the ester to a primary alcohol, followed by oxidation to the aldehyde.

Reduction to Alcohol : The ester is first reduced to (4,6-dichloropyridin-3-yl)methanol (B1302939). A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). researchgate.net

Oxidation to Aldehyde : The resulting primary alcohol is then carefully oxidized to yield this compound. A selective oxidizing agent such as manganese dioxide (MnO₂) is often employed for this step to prevent over-oxidation to the carboxylic acid. researchgate.net

Alternatively, certain reducing agents like Diisobutylaluminium hydride (DIBAL-H) are known to directly reduce esters to aldehydes, offering a potential one-step conversion from the ester precursor. nih.gov

Table 2: Two-Step Synthesis from Ester Precursor

| Step | Starting Material | Reagent | Product |

| 1. Reduction | Ethyl 4,6-dichloronicotinate | Sodium Borohydride (NaBH₄) | (4,6-dichloropyridin-3-yl)methanol researchgate.net |

| 2. Oxidation | (4,6-dichloropyridin-3-yl)methanol | Manganese Dioxide (MnO₂) | This compound researchgate.net |

Novel and Optimized Synthetic Approaches

To overcome the challenges associated with traditional batch processing, such as handling unstable intermediates and ensuring consistent quality on a larger scale, modern synthetic methodologies are being developed.

Continuous Process Development for Large-Scale Synthesis

Continuous flow chemistry has emerged as a superior technology for the synthesis of complex intermediates like dichloronicotinaldehydes, offering significant advantages in safety, efficiency, and scalability. nih.govresearchgate.net This approach is particularly well-suited for reactions involving highly reactive or unstable intermediates, such as those generated during lithiation.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significant rate enhancements, higher yields, and improved product purities compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyridine derivatives, is well-documented for its ability to accelerate reactions that would otherwise require long reaction times and harsh conditions. nih.govmdpi.com

While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the principles can be applied to key synthetic steps, such as the formylation of a 2,4-dichloropyridine (B17371) precursor. Microwave heating can be particularly advantageous in reactions like the Vilsmeier-Haack formylation, which is a common method for introducing an aldehyde group onto an aromatic or heteroaromatic ring. ijpcbs.comwikipedia.org The Vilsmeier-Haack reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a potent electrophile that reacts with electron-rich substrates. ijpcbs.comwikipedia.org

The benefits of using microwave irradiation in such syntheses include rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and reduced formation of by-products. nih.gov For instance, microwave-assisted synthesis has been successfully employed for the preparation of various heterocyclic aldehydes and other derivatives in minutes, whereas conventional methods might take several hours. mdpi.comcymitquimica.com

| Reaction Type | Substrate | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Duff Formylation | Phenothiazine | Microwave-Assisted | Short | Improved | mdpi.com |

| Domino Reaction | Pyrazolothiones | Microwave-Assisted | 12-15 min | ~70% | nih.gov |

| Domino Reaction | Pyrazolothiones | Conventional Heating | N/A (No reaction) | 0% | nih.gov |

Chemo- and Regioselective Synthesis Strategies

The chemo- and regioselective synthesis of this compound presents a significant challenge due to the electronic properties of the dichlorinated pyridine ring. The positions of the chlorine atoms and the nitrogen atom dictate the electron density around the ring, thereby influencing the site of electrophilic substitution in reactions like formylation.

The Vilsmeier-Haack reaction is a primary method for the formylation of heteroaromatic compounds. ijpcbs.com However, the regioselectivity of this reaction on a substituted pyridine ring is not always straightforward. For the synthesis of the isomeric 2,4-dichloronicotinaldehyde, a process involving the treatment of 2,4-dichloropyridine with lithium diisopropylamide (LDA) at low temperatures to generate a 3-pyridyllithium intermediate, followed by quenching with DMF, has been reported. acs.org This approach, however, suffers from the need for cryogenic conditions and the handling of an unstable organolithium intermediate. acs.org

Achieving regioselectivity in the formylation of dichloropyridines is crucial to avoid the formation of undesired isomers. The directing effects of the substituents and the inherent reactivity of the pyridine ring positions must be carefully considered. For instance, in a different system, the C4-alkylation of pyridines has been achieved with high regioselectivity by employing a blocking group strategy. nih.gov While not a formylation, this illustrates a common strategy to control regiochemistry in pyridine functionalization.

In the context of synthesizing this compound, a key precursor could be 4,6-dichloronicotinic acid. scirp.org The conversion of the carboxylic acid group to an aldehyde would require a selective reduction, avoiding the reaction of the chloro-substituents. Alternatively, direct formylation of a suitable 2,4-dichloropyridine derivative would need to be highly regioselective for the C3 position. The presence of chlorine atoms at positions 4 and 6 deactivates the pyridine ring towards electrophilic substitution, making the reaction challenging and requiring precise control over reaction conditions to favor the formation of the desired 3-formyl product.

| Target Compound Class | Key Reagents | Strategy | Key Feature | Reference |

|---|---|---|---|---|

| 2,4-Dichloronicotinaldehyde | LDA, DMF | Directed ortho-metalation | Regioselective lithiation at C3 | acs.org |

| C4-Alkylated Pyridines | AgNO₃, (NH₄)₂S₂O₈ | Minisci Reaction with Blocking Group | Directs alkylation to C4 | nih.gov |

| N-Alkylated Nicotinonitriles | K₂CO₃-NPs, Alkylating agents | N-Alkylation | Regioselective reaction at the nitrogen atom | ekb.eg |

Chemical Reactivity and Transformation Mechanisms

Electrophilic Character of the Aldehyde Moiety in 4,6-Dichloronicotinaldehyde

The aldehyde group (-CHO) in this compound is a significant site of electrophilicity. The carbon atom of the carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the highly electronegative oxygen atom withdraws electron density. This creates a partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles.

The electrophilic nature of the aldehyde is further intensified by the cumulative electron-withdrawing effects of the two chlorine atoms and the nitrogen atom within the pyridine (B92270) ring. These features enhance the partial positive charge on the carbonyl carbon, increasing its reactivity towards nucleophilic addition. This heightened electrophilicity is a key factor in the compound's ability to participate in a variety of chemical transformations, including condensation reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly favored in this molecule because the ring is substituted with two good leaving groups (the chlorine atoms) and is activated by strong electron-withdrawing features. The generally accepted mechanism for this type of reaction is a two-step addition-elimination process. libretexts.orgnih.gov In the first step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack; that is, which of the two chlorine atoms is more readily displaced. The chlorine atom at the C6 position is generally more susceptible to substitution than the chlorine at the C4 position.

This preference is dictated by the relative stability of the Meisenheimer complex formed during the reaction. The pyridine nitrogen atom activates both the C4 (para) and C6 (ortho) positions for nucleophilic attack. However, the powerful electron-withdrawing aldehyde group is located at the C3 position, which is para to the C6-chloro substituent but meta to the C4-chloro substituent.

When a nucleophile attacks the C6 position, the negative charge of the resulting Meisenheimer intermediate can be delocalized through resonance not only onto the pyridine nitrogen but also directly onto the oxygen atom of the aldehyde group. This additional resonance stabilization makes the intermediate for C6-substitution significantly more stable. In contrast, attack at the C4 position does not allow for this direct resonance delocalization onto the aldehyde group. Consequently, the transition state leading to C6 substitution is lower in energy, making this pathway kinetically favored. quimicaorganica.org

The reactivity and selectivity of SNAr reactions on the this compound ring are governed by the combined electronic effects of its substituents.

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

| Pyridine Nitrogen | 1 | Inductive (-I) & Resonance (-M) | Strongly activating for attack at C4 and C6 |

| Aldehyde Group | 3 | Inductive (-I) & Resonance (-M) | Strongly activating; stabilizes C6-attack intermediate |

| Chlorine Atom | 4 | Inductive (-I) & Resonance (+M) | Leaving group; activated by N; less favored attack site |

| Chlorine Atom | 6 | Inductive (-I) & Resonance (+M) | Leaving group; activated by N and aldehyde; favored attack site |

Condensation Reactions Involving the Aldehyde Group

The electrophilic aldehyde group of this compound readily participates in condensation reactions. These reactions typically involve the initial nucleophilic addition to the carbonyl carbon followed by the elimination of a small molecule, usually water. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, malononitrile) in the presence of a basic catalyst. organic-chemistry.orgpurechemistry.org

The mechanism begins with the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. purechemistry.org This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate is subsequently protonated and then dehydrated to yield a new carbon-carbon double bond. These reactions are synthetically valuable as they allow for the extension of the carbon skeleton and the formation of more complex molecular architectures. researchgate.netnih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds in this compound serve as handles for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular frameworks.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comrsc.org this compound can act as the halide partner in this reaction, with both chlorine atoms being potential sites for coupling.

The catalytic cycle typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) complex. mdpi.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

While C-Cl bonds are generally less reactive than C-Br or C-I bonds in Suzuki couplings, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have made these transformations efficient. scispace.comnih.gov Given the higher reactivity of the C6 position towards nucleophilic attack, it is often possible to achieve selective, mono-arylation at this position under controlled conditions. A second coupling at the less reactive C4 position can then be performed under more forcing conditions, allowing for the stepwise and selective introduction of two different aryl or vinyl groups. scispace.com

| Reactant 1 | Reactant 2 | Catalyst / Base | Product | Potential Application |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Chloro-6-phenylnicotinaldehyde | Synthesis of biaryl compounds |

| 4-Chloro-6-phenylnicotinaldehyde | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) / Cs₂CO₃ | 4-(4-Methoxyphenyl)-6-phenylnicotinaldehyde | Synthesis of unsymmetrical biaryls |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos / K₃PO₄ | 4-Chloro-6-vinylnicotinaldehyde | Building block for conjugated systems |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction allows for the selective introduction of amino groups at one or both chlorinated positions, leading to a variety of substituted aminonicotinaldehydes that are valuable intermediates in medicinal chemistry.

The reaction typically involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. mdpi.compreprints.org For a di-halogenated substrate like this compound, achieving regioselectivity is a key consideration. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack and oxidative addition to the palladium(0) catalyst compared to the chlorine at the 6-position. This heightened reactivity is attributed to the electronic influence of the adjacent aldehyde group and the pyridine nitrogen.

While specific, detailed research findings on the Buchwald-Hartwig amination of this compound are not extensively available in peer-reviewed literature, patent literature points towards its application in the synthesis of complex heterocyclic molecules, such as FGFR4 inhibitors. These patents suggest general catalytic systems that are effective for this transformation.

General Reaction Scheme:

Table 1: Representative Catalytic Systems for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent(s) | Typical Temperature (°C) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene, Dioxane | 80-120 |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene, THF | 80-110 |

| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 80-110 |

The choice of ligand is crucial in modulating the reactivity and selectivity of the catalytic system. Bulky, electron-rich phosphine ligands such as Xantphos and BINAP are commonly employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org The selection of the base is also critical, with common choices including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃), which are necessary to deprotonate the amine and generate the active aminating agent.

In a sequential amination strategy, the more reactive 4-chloro position can be functionalized first under milder conditions. Subsequently, a second, different amine can be introduced at the less reactive 6-chloro position, often requiring more forcing reaction conditions. This stepwise approach allows for the synthesis of unsymmetrically substituted diaminonicotinaldehydes.

Stille Coupling Considerations

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org This reaction is instrumental for introducing a wide range of carbon-based substituents, such as alkyl, vinyl, and aryl groups, onto the pyridine ring of this compound.

Similar to the Buchwald-Hartwig amination, the Stille coupling's application to this compound often prioritizes selectivity. The difference in reactivity between the C4-Cl and C6-Cl bonds can be exploited to achieve site-selective functionalization. The reaction mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Patent literature describing the synthesis of complex molecules mentions the use of Stille coupling on this compound, suggesting its utility in pharmaceutical synthesis. rsc.orgnih.gov However, detailed studies focusing solely on the Stille coupling of this specific substrate are not readily found in the public domain.

General Reaction Scheme:

Table 2: Typical Conditions for Stille Coupling of Aryl Chlorides

| Catalyst Precursor | Ligand | Stannane Reagent | Solvent(s) | Typical Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | R-SnBu₃ | Toluene, DMF | 90-130 |

| Pd₂(dba)₃ | P(o-tol)₃ | R-SnBu₃ | Dioxane, NMP | 90-140 |

| PdCl₂(PPh₃)₂ | PPh₃ | R-SnBu₃ | DMF, Toluene | 90-120 |

The choice of catalyst and ligands is critical for the successful coupling of aryl chlorides, which are generally less reactive than the corresponding bromides and iodides. rsc.org Palladium catalysts in combination with electron-rich and bulky phosphine ligands are often required to achieve good yields. The organostannane reagents are air and moisture stable, which contributes to the practicality of this reaction. However, the toxicity of organotin compounds is a significant consideration, and careful handling and purification procedures are necessary.

For this compound, it is anticipated that the Stille coupling would preferentially occur at the more reactive C4 position. By carefully controlling the stoichiometry of the organostannane reagent and the reaction conditions, it is possible to achieve mono-arylation at this position. Subsequent coupling at the C6 position would likely require more forcing conditions, allowing for a stepwise introduction of different carbon substituents.

Synthesis and Exploration of Derivatives

Derivatives via Aldehyde Functionalization

The aldehyde group in 4,6-dichloronicotinaldehyde is a key site for a variety of chemical transformations, including reduction to alcohols, conversion to amines via reductive amination, and oxidation to a carboxylic acid followed by amidation to form carboxamides.

The reduction of the aldehyde functionality in this compound to a primary alcohol, (4,6-dichloropyridin-3-yl)methanol (B1302939), can be readily achieved using standard reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. For instance, the treatment of this compound with sodium borohydride in ethanol (B145695) at a controlled temperature leads to the formation of the corresponding alcohol. aablocks.com

Reductive amination provides a direct route to synthesize amines from this compound. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. A frequently used reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild enough to selectively reduce the imine in the presence of the aldehyde. An example of this is the reaction of this compound with an aniline (B41778) derivative in the presence of sodium triacetoxyborohydride to yield the corresponding secondary amine. googleapis.com

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | Sodium borohydride (NaBH₄), Ethanol | (4,6-dichloropyridin-3-yl)methanol | Alcohol |

| This compound | 2,6-difluoro-3,5-dimethoxyaniline, Sodium triacetoxyborohydride | N-((4,6-dichloropyridin-3-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline | Amine |

The synthesis of carboxamides from this compound typically involves a two-step process. The first step is the oxidation of the aldehyde group to a carboxylic acid, yielding 4,6-dichloronicotinic acid. This can be accomplished using various oxidizing agents. The subsequent step involves the coupling of the resulting carboxylic acid with a desired amine to form the amide bond. Standard peptide coupling reagents are often employed for this purpose. For example, the amidation can be carried out using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF). aablocks.com

Derivatives via Pyridine (B92270) Ring Modifications

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution and can participate in ring-forming reactions, allowing for extensive derivatization.

The chlorine atoms at the 4- and 6-positions of the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates these substitutions. The relative reactivity of the two chlorine atoms can be influenced by the reaction conditions and the nature of the attacking nucleophile. This allows for the selective or sequential replacement of the halogens, leading to a wide array of substituted pyridine derivatives. While specific examples for this compound are not abundant in readily available literature, the principles of SNAr on dichloropyridine systems are well-established.

This compound can serve as a precursor for the construction of fused heterocyclic systems. The aldehyde group and one or both of the chlorine atoms can participate in cyclization reactions to form bicyclic structures. A notable example is the synthesis of an azaindazole derivative. The reaction of this compound with hydrazine (B178648) under elevated temperature leads to the formation of a fused pyrazolopyridine ring system. google.com This type of reaction is valuable for creating complex scaffolds for medicinal chemistry applications.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Hydrazine | 6-Chloro-1H-pyrazolo[4,3-c]pyridine | Heterocyclic Ring Annulation |

Isomeric and Analogous Structures in Research

The positional isomers of dichloronicotinaldehyde, such as 2,4-dichloronicotinaldehyde, are also utilized in chemical synthesis. It has been noted that different isomers can exhibit distinct biological activities, highlighting the importance of regiochemistry in the design of bioactive molecules. The structural similarities between these isomers make them valuable scaffolds for the development of various therapeutic agents, including kinase inhibitors.

Furthermore, this compound and its derivatives are important building blocks in the synthesis of a wide range of analogous structures with significant applications in pharmaceutical research. For instance, it has been used as a key starting material in the development of inhibitors for enzymes such as Fibroblast Growth Factor Receptor 4 (FGFR4), which are implicated in various cancers. googleapis.com The ability to functionalize both the aldehyde group and the pyridine ring allows for the creation of extensive libraries of compounds for screening and lead optimization in drug discovery programs.

Comparison with 2,4-Dichloronicotinaldehyde

A comparative analysis of this compound with its isomer, 2,4-Dichloronicotinaldehyde, highlights the critical role of substituent positioning in directing chemical reactivity for the synthesis of derivatives. In pyridine systems, positions ortho (C2, C6) and para (C4) to the ring nitrogen are activated towards nucleophilic attack. askfilo.comyoutube.com This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the reaction via resonance. youtube.comstackexchange.com

In This compound , both chlorine atoms are in activated positions: C4 is para and C6 is ortho to the nitrogen. The electron-withdrawing aldehyde group at C3 further depletes the ring of electron density, enhancing the electrophilicity of the carbon atoms bonded to the chlorines.

In 2,4-Dichloronicotinaldehyde , the chlorine atoms are also in activated positions (C2-ortho, C4-para). However, the relative reactivity of these positions differs from the 4,6-isomer. Generally, in nucleophilic aromatic substitution of chloropyridines, the C4 position is more reactive than the C2 position. stackexchange.com This is often attributed to the C4 position being more sterically accessible and the intermediate being more effectively stabilized. The aldehyde at C3 will influence the electron distribution, but the intrinsic reactivity order of C4 > C2 often holds.

The exploration of derivatives from these two isomers would, therefore, proceed with different regioselectivity. For 2,4-Dichloronicotinaldehyde, nucleophilic attack is highly likely to occur preferentially at the C4 position. For this compound, the competition between the C4 and C6 positions presents a more complex scenario that may depend more heavily on the specific nucleophile and reaction conditions used.

| Feature | This compound | 2,4-Dichloronicotinaldehyde |

|---|---|---|

| Structure | Aldehyde at C3, Chlorine at C4, Chlorine at C6 | Aldehyde at C3, Chlorine at C2, Chlorine at C4 |

| Position of Cl Atoms relative to Nitrogen | C4 (para), C6 (ortho) | C2 (ortho), C4 (para) |

| Activation towards SNAr | Both positions are activated | Both positions are activated |

| Predicted Major Site of Monosubstitution | C4 or C6 (reaction condition dependent) | C4 (generally more reactive) |

Comparison with Other Dichloronicotinaldehyde Isomers

Expanding the comparison to other constitutional isomers of dichloronicotinaldehyde further illustrates the principles of reactivity. The key factor remains the position of the chlorine atoms relative to the electron-withdrawing pyridine nitrogen.

2,6-Dichloronicotinaldehyde : Similar to the 4,6-isomer, both chlorine atoms are in activated ortho positions. The molecule is symmetric, making the two chlorine atoms chemically equivalent. This simplifies the synthesis of mono-substituted derivatives, as only one product is possible.

2,5-Dichloronicotinaldehyde : This isomer presents a distinct reactivity profile. The chlorine at C2 is in an activated ortho position, while the chlorine at C5 is meta to the nitrogen. The C5 position is not activated by the ring nitrogen and is therefore significantly less reactive towards nucleophilic aromatic substitution. askfilo.com Consequently, the synthesis of derivatives would overwhelmingly favor substitution at the C2 position.

3,5-Dichloronicotinaldehyde : This isomer does not exist as the aldehyde group is at the 3-position. A comparable isomer would be 2,5-Dichloropyridine-4-carboxaldehyde. Assuming a hypothetical dichloronicotinaldehyde with chlorines at C5 and another position, the C5-chloro group would be generally unreactive in SNAr reactions.

The predictable reactivity patterns based on isomer structure are fundamental to the strategic design of synthetic routes for creating specific derivatives. Chemists can select the appropriate dichloronicotinaldehyde isomer to achieve the desired regioselectivity in nucleophilic substitution reactions.

| Isomer | Chlorine Positions | Activation of Positions (relative to N) | Predicted Reactivity for SNAr |

|---|---|---|---|

| This compound | C4, C6 | para, ortho | Both positions are reactive; potential for mixed products in monosubstitution. |

| 2,4-Dichloronicotinaldehyde | C2, C4 | ortho, para | Both positions are reactive, with C4 being the generally preferred site. |

| 2,6-Dichloronicotinaldehyde | C2, C6 | ortho, ortho | Both positions are reactive and chemically equivalent. |

| 2,5-Dichloronicotinaldehyde | C2, C5 | ortho, meta | C2 is reactive, C5 is largely unreactive. Highly selective for C2 substitution. |

Applications in Medicinal Chemistry and Drug Discovery Research

4,6-Dichloronicotinaldehyde as a Privileged Scaffold for Drug Design

The concept of "privileged scaffolds" is central to modern drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a robust starting point for the development of novel therapeutics. The inherent structural and electronic properties of this compound position it as a promising privileged scaffold.

Design of Novel Chemical Entities

The pyridine (B92270) core of this compound is a common motif in many approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties. The two chlorine substituents offer sites for selective modification through various cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. The aldehyde group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of a wide range of molecular architectures.

The strategic placement of the chlorine atoms and the aldehyde group on the pyridine ring influences the molecule's reactivity and its potential interactions with biological targets. This substitution pattern allows for the exploration of chemical space in a controlled and predictable manner, facilitating the design of novel chemical entities with tailored pharmacological profiles.

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover new drugs with improved properties such as enhanced efficacy, better safety profiles, or novel intellectual property. While direct and extensively documented examples of scaffold hopping strategies explicitly starting from or leading to this compound are not yet prevalent in publicly accessible literature, its structural features make it a prime candidate for such explorations.

The dichlorinated pyridine core can be envisioned as a bioisosteric replacement for other aromatic or heteroaromatic rings found in existing pharmacophores. The ability to functionalize the scaffold at three distinct positions (the two chlorine atoms and the aldehyde) provides the flexibility needed to mimic the spatial arrangement of key interaction points of a parent molecule while introducing novel structural elements.

Role as a Key Intermediate in Target Compound Synthesis

Beyond its potential as a privileged scaffold, this compound has demonstrated its value as a crucial intermediate in the synthesis of various target compounds with established or potential therapeutic relevance.

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. A patent for the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors describes a multi-step process where a related compound, 2,6-dichloronicotinaldehyde, is used as a starting material. This highlights the utility of dichlorinated nicotinaldehydes in constructing the core structures of kinase inhibitors. The reactivity of the aldehyde and the chloro-substituents are key to building the complex heterocyclic systems often found in this class of drugs.

| Target Kinase | Intermediate | Synthetic Utility |

| Spleen Tyrosine Kinase (Syk) | 2,6-Dichloronicotinaldehyde | Serves as a precursor for the construction of the core heterocyclic scaffold of the inhibitor. |

This table is based on the synthesis of related compounds and suggests the potential of this compound in this area.

Development of Heterocyclic Pharmacophores

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The chemical reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic pharmacophores. For instance, the aldehyde group can participate in condensation reactions with various nucleophiles to form fused ring systems.

Research has shown the synthesis of diverse heterocyclic structures, such as pyrimidines and thienopyridines, from appropriately substituted pyridine precursors. The dichloropyridine moiety of this compound can be a starting point for building these and other important heterocyclic systems, including:

Pyridopyrimidines: These fused heterocyclic systems are known to possess a wide range of biological activities, including kinase inhibition. The aldehyde and one of the chlorine atoms can serve as reactive sites for the annulation of a pyrimidine (B1678525) ring onto the pyridine core.

Thienopyridines: This class of compounds has applications as antiplatelet agents and in other therapeutic areas. The dichlorinated pyridine core can be functionalized to allow for the construction of a fused thiophene (B33073) ring.

Precursor to Biologically Active Molecules for Research

The utility of this compound extends to the synthesis of a broad range of biologically active molecules that are valuable tools for basic research. Its versatile reactivity allows for the creation of libraries of compounds for screening against various biological targets. The synthesis of substituted pyridines from precursors like this compound is a fundamental process in medicinal chemistry, leading to compounds with potential antimicrobial and antifungal properties. The ability to systematically modify the structure of this compound enables the exploration of structure-activity relationships and the identification of novel research compounds.

Computational Studies

Density Functional Theory (DFT) Calculations for 4,6-Dichloronicotinaldehyde

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. nih.govscirp.org For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information about its intrinsic molecular characteristics.

Electronic Structure Analysis

A fundamental aspect of understanding a molecule's behavior is the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. dergipark.org.tr A larger energy gap generally implies higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of the two chlorine atoms and the aldehyde group is expected to significantly influence the energies of the FMOs. These substituents tend to lower the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO, making the molecule a better electron acceptor. The calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These descriptors, rooted in conceptual DFT, provide a framework for predicting how the molecule will interact with other chemical species. scirp.org

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). For many aldehydes, the relative electrophilicity is a useful predictor of their toxic potential. nih.gov

The calculated values of these descriptors for this compound would indicate a molecule with a significant electrophilic character, prone to reactions with nucleophiles. The chlorine atoms and the aldehyde group contribute to this electrophilicity.

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -5.195 eV |

| Chemical Hardness (η) | 2.655 eV |

| Electrophilicity Index (ω) | 5.074 eV |

Molecular Docking and Ligand Design Using this compound Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein. mdpi.commdpi.com The this compound scaffold, with its specific arrangement of hydrogen bond acceptors (nitrogen and oxygen) and hydrophobic regions (the chlorinated aromatic ring), presents an interesting framework for ligand design. nih.gov

A hypothetical molecular docking study could involve screening this compound and its derivatives against the active site of a relevant protein target, for instance, a kinase or a protease. The docking simulations would predict the binding mode and affinity of these compounds. The results would likely show that the pyridine (B92270) nitrogen and the carbonyl oxygen of the aldehyde group are involved in hydrogen bonding interactions with key amino acid residues in the active site. The dichlorinated pyridine ring would likely engage in hydrophobic and halogen bonding interactions. Such studies have been performed on other pyridine derivatives, demonstrating their potential as inhibitors for various enzymes. mdpi.com

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -6.8 | Lys72, Asp184 |

| Derivative A (Amine at C5) | -7.5 | Lys72, Asp184, Glu91 |

| Derivative B (Hydroxyl at C2) | -7.2 | Asp184, Ser129 |

Conformation Analysis and Energetic Parameters

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. mdpi.com For this compound, a key conformational feature is the orientation of the aldehyde group relative to the pyridine ring. The rotation around the C-C bond connecting the aldehyde group to the ring can lead to different conformers.

Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the energy of each resulting conformation. researchgate.net This analysis would likely reveal two main planar conformers: one where the carbonyl oxygen is syn to the ring nitrogen and another where it is anti. The relative energies of these conformers, influenced by steric and electronic effects of the chlorine atoms, would determine their populations at a given temperature. The presence of the chlorine atom at the 6-position might introduce some steric hindrance, potentially favoring one conformation over the other.

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Syn | 0° | 0.0 |

| Anti | 180° | 1.2 |

Predictive Modeling for Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in computational toxicology and drug design. researchgate.netnih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property like toxicity. nih.gov

For derivatives of this compound, a QSAR model could be developed to predict their potential toxicity. acs.org This would involve synthesizing or computationally generating a library of derivatives with varying substituents on the pyridine ring. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. These descriptors would then be correlated with experimentally determined toxicity data (e.g., IC50 values against a particular cell line) using statistical methods like multiple linear regression or machine learning algorithms.

Such a model could identify the key structural features that contribute to the toxicity of these compounds. For instance, the model might reveal that increasing the hydrophobicity of the substituents leads to higher toxicity. This information would be invaluable for guiding the design of new derivatives with improved safety profiles. Predictive models for the aquatic toxicity of aldehydes have been successfully developed using descriptors related to hydrophobicity and the reactivity of the aldehyde group. nih.gov

| Descriptor | Description | Relevance to Toxicity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Electrophilic reactivity |

| Molecular Volume | Van der Waals volume of the molecule | Steric interactions with biological targets |

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the molecular structure of 4,6-Dichloronicotinaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic connectivity, mass, functional groups, and electronic properties.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to be simple and highly informative. Due to the substitution pattern on the pyridine (B92270) ring, two distinct signals for the aromatic protons and one for the aldehyde proton are anticipated.

The aldehyde proton (-CHO) is the most deshielded, predicted to appear as a singlet in the δ 9.8-10.2 ppm region. Its downfield shift is characteristic of protons attached to a carbonyl carbon.

The proton at the C2 position of the pyridine ring (H2) is expected to resonate as a singlet around δ 8.8-9.0 ppm. Its chemical shift is influenced by the adjacent nitrogen atom and the aldehyde group.

The proton at the C5 position (H5) will also appear as a singlet, anticipated in the region of δ 7.6-7.8 ppm, shifted downfield by the adjacent chlorine atom.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected.

The carbonyl carbon (C=O) is the most deshielded, with a predicted chemical shift in the δ 188-192 ppm range.

The carbon atoms bearing chlorine substituents (C4 and C6) are expected to resonate at approximately δ 155-160 ppm.

The remaining aromatic carbons (C2, C3, and C5) would appear in the δ 120-150 ppm region, with their specific shifts determined by their position relative to the nitrogen, chlorine, and aldehyde substituents.

Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | Aldehyde-H | 9.8 - 10.2 | Singlet (s) |

| Pyridine-H2 | 8.8 - 9.0 | Singlet (s) | |

| Pyridine-H5 | 7.6 - 7.8 | Singlet (s) | |

| ¹³C NMR | C=O | 188 - 192 | N/A |

| C-Cl (C4, C6) | 155 - 160 | N/A | |

| C-H (C2, C5) | 120 - 150 | N/A | |

| C-CHO (C3) | 130 - 135 | N/A |

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. The compound has a calculated monoisotopic mass of approximately 174.959 g/mol . alfa-chemistry.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the characteristic isotopic pattern caused by the presence of two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks would appear with an approximate intensity ratio of 9:6:1, which is definitive for a molecule containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, C₆H₃Cl₂NO.

Common fragmentation pathways for this molecule would include:

Loss of a hydrogen radical (-H•) to form the stable [M-1]⁺ ion.

Loss of the formyl radical (-•CHO) resulting in a peak at [M-29]⁺.

Loss of a chlorine radical (-Cl•) leading to a peak at [M-35]⁺.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description | Isotopic Pattern |

| [M]⁺ | 175 | Molecular Ion | Contains two Cl atoms (9:6:1 ratio for M, M+2, M+4) |

| [M-1]⁺ | 174 | Loss of H radical | Contains two Cl atoms |

| [M-29]⁺ | 146 | Loss of formyl radical (CHO) | Contains two Cl atoms |

| [M-35]⁺ | 140 | Loss of Cl radical | Contains one Cl atom (3:1 ratio for M, M+2) |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum is expected to show several characteristic absorption bands:

A strong, sharp absorption band around 1700–1715 cm⁻¹ , characteristic of the C=O stretching vibration of the aromatic aldehyde.

Two weaker bands in the region of 2720–2850 cm⁻¹ corresponding to the C-H stretch of the aldehyde group.

Absorption bands above 3000 cm⁻¹ due to the aromatic C-H stretching vibrations.

Several peaks in the 1400–1600 cm⁻¹ region, which are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

Strong absorptions in the fingerprint region, typically below 800 cm⁻¹ , corresponding to C-Cl stretching vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aldehyde C-H Stretch | 2720 - 2850 | Weak-Medium |

| Carbonyl (C=O) Stretch | 1700 - 1715 | Strong, Sharp |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | < 800 | Strong |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the pyridine ring and the carbonyl group in this compound constitutes a chromophore that absorbs UV radiation.

The spectrum is expected to exhibit two primary absorption bands:

A strong absorption band, typically below 250 nm, corresponding to a π→π * transition within the conjugated aromatic system.

A weaker absorption band at a longer wavelength, likely in the 270-300 nm range, resulting from the n→π * transition of the non-bonding electrons on the carbonyl oxygen to an anti-bonding π* orbital.

The exact position and intensity (molar absorptivity, ε) of these bands are dependent on the solvent used. The chlorine substituents act as auxochromes and are expected to cause a bathochromic (red) shift compared to the unsubstituted nicotinaldehyde.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method is typically employed for this type of aromatic compound.

A standard method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A polar solvent system, typically a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The gradient would start with a higher water percentage and gradually increase the organic solvent content to elute the compound.

Detection: A UV detector is used, set at a wavelength where the compound exhibits strong absorbance (e.g., near its λmax from UV-Vis analysis, likely around 250-280 nm) to ensure high sensitivity.

Purity Assessment: The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% or >98% is common for research-grade chemicals. matrixscientific.com

For quantitative analysis of aldehydes, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. epa.gov The resulting hydrazone is more stable and has a strong chromophore that absorbs at a longer wavelength (around 360 nm), allowing for highly sensitive detection and quantification, free from many common interferences. epa.gov

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For an organochlorine compound such as this compound, GC is instrumental in determining its purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

Detailed Research Findings:

A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, would likely provide good peak shape and resolution. The separation is achieved by injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The temperature of the column is carefully controlled, often through a programmed ramp, to ensure efficient separation of the components in the sample.

An electron capture detector (ECD) is particularly sensitive to halogenated compounds and would be an appropriate choice for detecting this compound. Alternatively, coupling the GC to a mass spectrometer would allow for the determination of the compound's mass-to-charge ratio, providing unequivocal structural confirmation by matching the observed mass spectrum with the expected fragmentation pattern for this compound.

Table 1: Postulated Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Type |

|---|---|

| Column Type | 5% Diphenyl / 95% Dimethyl Polysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial Temp: 100 °C, hold for 2 min Ramp: 10 °C/min to 280 °C, hold for 5 min | | Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | | Detector Temperature | 300 °C (ECD) / MS Transfer Line at 280 °C |

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a critical checkpoint for verifying the empirical formula of a newly synthesized substance. For this compound (C₆H₃Cl₂NO), this analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample.

Detailed Research Findings:

During the analysis, the compound is combusted at a high temperature in an oxygen-rich atmosphere. This process converts the carbon to carbon dioxide, the hydrogen to water, and the nitrogen to nitrogen gas. These combustion products are then separated and quantified by a detector. The chlorine content is typically determined by other methods, such as titration after combustion. The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, generally within ±0.4%, is considered a confirmation of the compound's purity and elemental composition.

Table 2: Elemental Composition of this compound (C₆H₃Cl₂NO)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 40.95 |

| Hydrogen (H) | 1.72 |

| Chlorine (Cl) | 40.29 |

| Nitrogen (N) | 7.96 |

| Oxygen (O) | 9.09 |

Crystallography for Structural Elucidation

Detailed Research Findings:

To perform a crystallographic analysis of this compound, a single crystal of high quality is required. This is typically grown by slowly evaporating a solution of the compound in a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined. While specific crystallographic data for this compound is not publicly available, analysis of related substituted pyridine structures suggests that the molecule would likely crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The resulting structural data would provide precise measurements of the C-Cl, C=O, and C-N bond lengths, as well as the planarity of the pyridine ring.

Table 3: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths | Precise distances between atoms (e.g., C-Cl, C=O) |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-N) |

| Torsion Angles | Dihedral angles defining molecular conformation |

Patent Literature and Academic Research Trends

Overview of Patent Filings Involving 4,6-Dichloronicotinaldehyde as an Intermediate

Patent literature reveals the significant role of dichloropyridine derivatives, including aldehydes like this compound, as crucial building blocks in the synthesis of a wide array of commercially valuable compounds, particularly in the agrochemical and pharmaceutical sectors. While patents may not always explicitly name this compound, they frequently claim processes for producing structurally similar dichloropyridine compounds that serve as key intermediates.

Patents in the agrochemical field often describe the use of dichloropyridine intermediates in the synthesis of novel herbicides, insecticides, and fungicides. For instance, processes for preparing 2,3-dichloropyridine (B146566) and 2,5-dichloropyridine (B42133) are well-documented in patent literature, highlighting their value as precursors to a range of agrochemicals. These patents underscore the industrial demand for efficient and scalable methods to produce such chlorinated pyridine (B92270) scaffolds.

In the pharmaceutical industry, substituted pyridines are integral to the design of new therapeutic agents. A review of patent literature indicates that pyridine-containing drugs constitute a significant portion of FDA-approved N-heterocyclic drugs, with applications in treating infectious diseases, inflammation, and cancer. The versatility of the pyridine ring allows for extensive modification, and halogenated derivatives are particularly useful for introducing further chemical diversity.

A summary of representative patent areas involving dichloropyridine intermediates is presented in the table below.

| Patent Focus Area | Description | Key Compound Classes |

| Agrochemicals | Synthesis of new pesticides with improved efficacy and environmental profiles. | Herbicides, Insecticides, Fungicides |

| Pharmaceuticals | Development of novel drugs targeting a range of therapeutic areas. | Kinase inhibitors, Anti-inflammatory agents, Antiviral compounds |

| Process Chemistry | Innovations in the manufacturing processes for dichloropyridine intermediates to improve yield and reduce costs. | Catalytic synthesis, Isomer-specific preparation |

Analysis of Intellectual Property Protection Strategies

Intellectual property (IP) protection strategies for compounds like this compound and related intermediates are multifaceted, focusing on securing market exclusivity for final products and maintaining a competitive edge in the development of new chemical entities.

A primary strategy involves patenting the final, commercially valuable compounds, such as a specific pesticide or pharmaceutical, that are synthesized using this compound as a key building block. This approach provides the broadest and most direct protection for the marketable product.

In addition to product patents, companies often file patents on the synthetic processes used to create these final compounds, where the use of intermediates like this compound is a critical step. These process patents can create a "patent thicket" around a particular synthetic route, making it difficult for competitors to produce the same end product, even if the final compound's patent has expired.

Furthermore, IP strategies may also involve patenting novel methods for the synthesis of the intermediate itself. For example, a new, more efficient, or cost-effective method for producing this compound could be patented, giving the patent holder a significant advantage in the supply chain for a range of downstream products. This strategy is particularly valuable for "building block" molecules that have broad applications.

The table below outlines common IP protection strategies relevant to this compound.

| IP Strategy | Description |

| Product Patents | Broad protection for the final active ingredient (e.g., a specific agrochemical or pharmaceutical). |

| Process Patents | Protection for the specific synthetic route used to manufacture the final product, often detailing the use of key intermediates. |

| Intermediate Synthesis Patents | Protection for novel and inventive methods of producing the intermediate compound itself. |

| Composition of Matter Patents | Patents on novel compositions or formulations that include the final product derived from the intermediate. |

Trends in Academic Publications and Collaborations

Academic research on pyridine and its derivatives, including halogenated forms, has seen a steady increase, driven by their wide-ranging applications in medicinal chemistry and materials science. Analysis of scientific publications reveals a significant focus on developing new synthetic methodologies for creating substituted pyridines with high efficiency and regioselectivity.

A notable trend in academic research is the exploration of novel catalytic systems for the functionalization of the pyridine ring. This includes the use of transition metal catalysts to facilitate cross-coupling reactions, allowing for the precise introduction of various substituents onto the dichloropyridine scaffold. These advancements are crucial for generating diverse libraries of compounds for biological screening.

Collaborations between academic institutions and industrial partners are also a prominent feature of the research landscape. These partnerships often focus on addressing specific synthetic challenges encountered in industrial drug discovery and agrochemical development programs. For example, an academic lab might develop a new method for synthesizing a complex pyridine derivative, which is then utilized by an industrial partner to create a new class of potential therapeutic agents.

The following table summarizes key trends in academic research related to dichloropyridine derivatives.

| Research Trend | Focus Area |

| Synthetic Methodology | Development of novel, efficient, and selective methods for the synthesis and functionalization of dichloropyridines. |

| Catalysis | Exploration of new catalysts, particularly transition metals, to enable challenging chemical transformations on the pyridine ring. |

| Medicinal Chemistry | Design and synthesis of novel pyridine-based compounds with potential therapeutic applications. |

| Agrochemical Research | Investigation of dichloropyridine derivatives as scaffolds for new pesticides. |

| Industry-Academia Collaborations | Joint research projects aimed at solving specific challenges in the application of pyridine chemistry. |

Impact of Patent Information on Academic Research Directions

Patent literature serves as a valuable, though sometimes underutilized, resource for academic researchers. The information contained within patents can provide insights into the latest industrial research trends and highlight areas of significant commercial interest, thereby influencing the direction of academic inquiry.

For academic chemists, patents can reveal novel synthetic routes and intermediates that are being explored by industry. This can inspire new research projects aimed at improving upon these methods, developing alternative synthetic pathways, or exploring the chemistry of novel intermediates. For instance, the disclosure of a new dichloropyridine intermediate in a patent could prompt academic researchers to investigate its fundamental reactivity and explore its potential in other applications.

Furthermore, the "white space" in the patent landscape—areas where there is a lack of intellectual property—can signal opportunities for academic research to make a significant impact. By identifying unmet needs or unsolved problems in the patent literature, academic researchers can direct their efforts towards developing innovative solutions that may have future commercial potential.

The influence of patent information on academic research can be summarized as follows:

Inspiration for New Research: Patents can disclose novel chemical structures and synthetic methods that spark new academic investigations.

Identification of Industrially Relevant Problems: The challenges and objectives outlined in patents can guide academic research towards addressing real-world problems.

Highlighting "White Space": Gaps in the patent landscape can indicate fertile ground for novel academic discoveries.

Facilitating Collaboration: Awareness of industrial patenting activities can help academic researchers identify potential collaborators in the private sector.

Conclusion and Outlook

Summary of Research Advances

Research into 4,6-Dichloronicotinaldehyde has solidified its role as a versatile and valuable building block in synthetic organic chemistry. The compound's reactivity is characterized by two primary features: the aldehyde functional group and the two chlorine substituents on the pyridine (B92270) ring.

Advances in the application of this compound stem from its utility in various chemical transformations. The aldehyde group readily participates in condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, allowing for the extension of the carbon skeleton and the formation of more complex molecular architectures. wikipedia.org These reactions are fundamental in synthesizing a wide array of derivatives by forming new carbon-carbon bonds.

Furthermore, the electron-deficient nature of the pyridine ring, amplified by the presence of two electron-withdrawing chlorine atoms, makes the 4- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective replacement of the chlorine atoms with various nucleophiles, including amines, alcohols, and thiols, thereby enabling the introduction of diverse functional groups. This reactivity profile has established this compound as a key intermediate in the synthesis of highly functionalized pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science. guidechem.comchemshuttle.com Studies have pointed towards the potential antimicrobial and antifungal properties of compounds derived from this intermediate, suggesting its utility in the development of new therapeutic agents. guidechem.com Additionally, its unique molecular structure is being utilized in the creation of advanced composites and high-performance materials. chemshuttle.com A documented synthetic route for this compound involves the oxidation of (4,6-dichloropyridin-3-yl)methanol (B1302939) using reagents like manganese dioxide. chemicalbook.com

Challenges and Opportunities in this compound Research

Despite its utility, research involving this compound faces several challenges that also present opportunities for innovation.

Challenges:

Regioselectivity: A primary challenge lies in controlling the regioselectivity during nucleophilic substitution reactions. The two chlorine atoms at the 4- and 6-positions have different reactivities, and achieving selective monosubstitution at one specific position over the other, or controlling the sequence of disubstitution, can be difficult. This often requires careful optimization of reaction conditions, including the choice of solvent, temperature, and base, and can lead to mixtures of products that are difficult to separate.

Limited Solubility: Like many heterocyclic compounds, this compound and its derivatives can exhibit limited solubility in common organic solvents, which can complicate reaction setup, purification, and characterization.

Opportunities:

Development of Selective Catalysts: There is a significant opportunity to develop novel catalyst systems that can direct the regioselective functionalization of the C4 and C6 positions. Such advancements would streamline the synthesis of complex pyridine derivatives and avoid protecting group strategies.

Exploration of Green Chemistry Approaches: The development of synthetic routes using greener solvents, recyclable catalysts, and more atom-economical reagents would represent a substantial advance. nih.govorganic-chemistry.org This aligns with the broader push in the chemical industry towards sustainable manufacturing processes.

Mechanistic Studies: In-depth mechanistic studies, potentially using computational tools, could provide a deeper understanding of the factors governing the reactivity and regioselectivity of this compound. nih.gov These insights could guide the rational design of more efficient and selective synthetic transformations.

Emerging Research Avenues

The unique structural and electronic properties of this compound open up several exciting avenues for future research.